1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride is a chemical compound that belongs to the class of fluorinated amino acids. It is characterized by the presence of both an amino group and a difluoromethyl substituent on a cyclobutane ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural features and biological activity.
The synthesis of 1-amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride typically involves several key steps:
The synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature, time, and concentration of reagents.
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway can be optimized based on the desired product and reaction conditions, including solvent choice and temperature.
The mechanism of action for 1-amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride in biological systems is not fully elucidated but may involve modulation of metabolic pathways due to its structural similarity to natural amino acids. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity, making them valuable in therapeutic contexts.
Preliminary studies suggest that similar compounds may have applications in treating cancer and autoimmune diseases due to their ability to influence biological pathways .
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride has diverse applications in scientific research:
The cyclobutane ring system delivers exceptional three-dimensionality through significant angle strain and restricted conformational flexibility. This high-energy scaffold forces substituents into precise spatial orientations, enhancing target selectivity through pre-organization. Unlike larger ring systems, the cyclobutane core in this carboxamide derivative (CAS 2241141-03-5) generates distinct vector presentations of its amino, carboxamide, and difluoromethyl groups—critical for molecular recognition processes [1] [5].
Table 1: Structural Features of Bioactive Cyclobutane Derivatives
Compound Name | CAS Number | Molecular Weight | Key Structural Features |
---|---|---|---|
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide hydrochloride | 2241141-03-5 | 200.6 g/mol | 1,3-disubstitution pattern; geminal amino-carboxamide |
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1824498-96-5 | 183.13 g/mol | Trifluoromethyl variant; carboxylic acid functionality |
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride | 2228157-61-5 | 215.63 g/mol | Methyl ester; specified cis stereochemistry |
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | 2155855-29-9 | 201.6 g/mol | Aminomethyl substitution; 3,3-difluoro pattern |
Recent synthetic advances enable efficient access to diversely functionalized cyclobutanes, including the 1,3-disubstituted pattern seen in this carboxamide derivative. This structural motif appears in drug candidates targeting metabolic enzymes and signaling pathways where conformational constraint improves binding specificity. The geminal arrangement of amino and carboxamide groups creates an intramolecular hydrogen-bonding network that influences both solubility and membrane permeability—properties essential for drug bioavailability [1] [3].
The -CHF₂ group strategically positioned at the C3 position significantly modifies the compound's electronic distribution and metabolic stability. Fluorine's strong electronegativity creates a dipole moment that enhances intermolecular interactions with target proteins through both electrostatic and hydrogen-bonding mechanisms. Crucially, the difluoromethyl group acts as a bioisostere for labile functional groups, imparting resistance to oxidative metabolism while maintaining steric compatibility with enzymatic binding pockets [4] [5].
Table 2: Comparative Properties of Fluorinated Bioisosteres
Bioisostere Type | Metabolic Stability | Lipophilicity (Log P) | Hydrogen Bond Capacity |
---|---|---|---|
Difluoromethyl (-CHF₂) | High | Moderate (≈0.8 increase) | Moderate H-bond donor |
Trifluoromethyl (-CF₃) | Very High | High (≈1.0 increase) | Very weak H-bonding |
Hydroxymethyl (-CH₂OH) | Low | Low | Strong H-bond donor |
Methyl (-CH₃) | Moderate | Moderate | No H-bonding |
In enzyme inhibition studies of related compounds, the difluoromethyl substituent demonstrated remarkable potency enhancement. For example, difluoromethyl cyclobutane analogs exhibited 22-fold greater inactivation efficiency (kinact/KI) against human ornithine aminotransferase (hOAT) compared to non-fluorinated counterparts—a critical factor in developing anticancer agents targeting metabolic reprogramming in hepatocellular carcinoma. This potency enhancement stems from both electronic effects stabilizing transition states and fluorine's ability to participate in electrostatic interactions with catalytic residues [4]. The difluoromethyl group also reduces clearance rates by protecting adjacent carbons from cytochrome P450-mediated oxidation, significantly extending plasma half-life without compromising aqueous solubility—a common challenge with highly fluorinated molecules [5] [10].
The systematic IUPAC name 1-amino-3-(difluoromethyl)cyclobutane-1-carboxamide hydrochloride precisely defines the molecular structure:
Stereochemical specification is critical due to the compound's three chiral centers (C1-amino, C1-carboxamide, C3-difluoromethyl). The cyclobutane ring restricts rotation, creating distinct diastereomers with potentially divergent biological activities. The methyl ester precursor methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride (CAS 2228157-61-5) explicitly defines the cis relative configuration between C1 and C3 substituents [5] [7]. This stereochemical assignment is confirmed through:
The carboxamide functionality (-C(O)NH₂) differentiates this compound from carboxylic acid analogs (e.g., 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, CAS 2228158-73-2). This modification significantly alters polarity and hydrogen-bonding capacity—the carboxamide provides both H-bond donor (NH₂) and acceptor (C=O) groups, while the carboxylic acid primarily acts as a strong H-bond donor in its protonated form. These differences profoundly impact target engagement and physicochemical behavior [3] [8].
Table 3: Nomenclature and Properties of Key Structural Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differentiating Feature |
---|---|---|---|---|
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide hydrochloride | 2241141-03-5 | C₆H₁₁ClF₂N₂O | 200.6 | Carboxamide functionality |
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | 2228158-73-2 | C₆H₁₀ClF₂NO₂ | 201.6 | Carboxylic acid functionality |
Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride | 2228157-61-5 | C₇H₁₂ClF₂NO₂ | 215.63 | Methyl ester group |
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1824498-96-5 | C₆H₈F₃NO₂ | 183.13 | Trifluoromethyl substituent |
The precise naming extends to stereoisomers, where the (1s,3s) and (1r,3r) designations indicate cis-configurations, while (1r,3s) and (1s,3r) denote trans-isomers. This stereochemical distinction significantly impacts the molecule's three-dimensional presentation of functional groups, with the cis configuration potentially enabling intramolecular hydrogen bonding between the amino group and carboxamide oxygen—a feature absent in the trans isomer [5] [8]. The hydrochloride salt formation (confirmed by "hydrochloride" in the name) typically occurs at the primary amine, enhancing crystallinity and stability compared to the free base form [1] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8